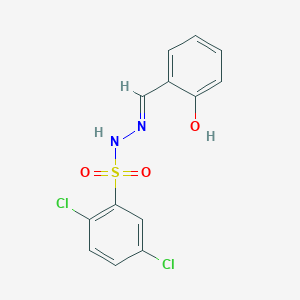
2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide, also known as DHBS, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative of sulfonamide and has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide is not fully understood. However, it has been suggested that 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide exerts its therapeutic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has several advantages for lab experiments. It is readily available and easy to synthesize. It has been shown to exhibit a wide range of therapeutic effects, making it a potential candidate for the treatment of various diseases. However, 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide can also exhibit cytotoxic effects at high concentrations, which can limit its use in cell culture experiments.
未来方向
There are several future directions for research on 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide. One potential area of research is the development of novel 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide as a potential therapeutic agent for other diseases such as inflammatory bowel disease and Alzheimer's disease. Finally, the mechanism of action of 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide needs to be further elucidated to fully understand its therapeutic potential.
合成方法
2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide can be synthesized by the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-hydroxybenzaldehyde and hydrazine hydrate. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization using a suitable solvent.
科学研究应用
2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2,5-dichloro-N'-(2-hydroxybenzylidene)benzenesulfonohydrazide has been studied for its potential use in the treatment of rheumatoid arthritis, breast cancer, and liver cancer.
属性
IUPAC Name |
2,5-dichloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3S/c14-10-5-6-11(15)13(7-10)21(19,20)17-16-8-9-3-1-2-4-12(9)18/h1-8,17-18H/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVHLPHLLSFRIR-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


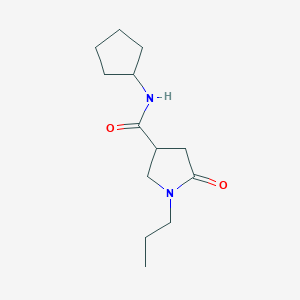
![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
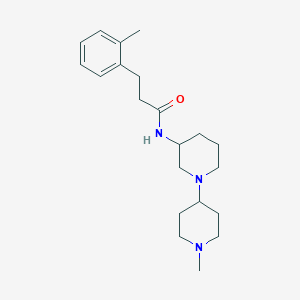

![N'-(2-hydroxy-5-nitrobenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6068779.png)
![1-(3-isoxazolyl)-N-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}ethanamine](/img/structure/B6068783.png)
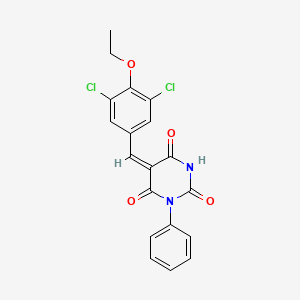
![3,5-dimethyl-2-(3-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6068795.png)

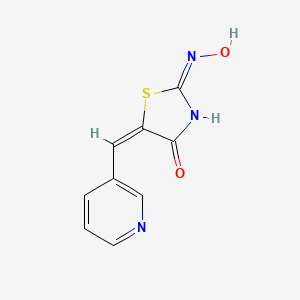
![2-(1H-benzimidazol-5-ylcarbonyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6068823.png)
![2-[4-benzyl-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6068837.png)
